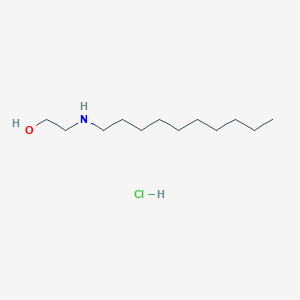
(3-Oxo-3-phenylprop-1-en-1-yl)(triphenyl)phosphanium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Oxo-3-phenylprop-1-en-1-yl)(triphenyl)phosphanium chloride is a chemical compound that belongs to the class of phosphonium salts It is characterized by the presence of a phosphonium ion bonded to a phenylprop-1-en-1-yl group and three phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Oxo-3-phenylprop-1-en-1-yl)(triphenyl)phosphanium chloride typically involves the reaction of triphenylphosphine with an appropriate precursor. One common method is the reaction of triphenylphosphine with (3-oxo-3-phenylprop-1-en-1-yl) chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and cost-effectiveness. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(3-Oxo-3-phenylprop-1-en-1-yl)(triphenyl)phosphanium chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The chloride ion can be substituted with other nucleophiles to form different phosphonium salts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphonium salts. These products have diverse applications in organic synthesis and catalysis .
Scientific Research Applications
Chemistry
In chemistry, (3-Oxo-3-phenylprop-1-en-1-yl)(triphenyl)phosphanium chloride is used as a reagent in various organic synthesis reactions. It serves as a precursor for the synthesis of complex organic molecules and as a catalyst in certain reactions .
Biology and Medicine
Its ability to interact with biological molecules makes it a candidate for drug design and discovery .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the synthesis of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of (3-Oxo-3-phenylprop-1-en-1-yl)(triphenyl)phosphanium chloride involves its interaction with molecular targets through its phosphonium ion. The compound can form stable complexes with various substrates, facilitating chemical transformations. The pathways involved include nucleophilic substitution and coordination with metal ions, which are essential for its catalytic activity .
Comparison with Similar Compounds
Similar Compounds
(3-Oxo-3-phenylprop-1-en-1-yl)(triphenyl)phosphanium bromide: Similar structure but with a bromide ion instead of chloride.
3-Methyl-N-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]pyridinium chloride: Contains a pyridinium ion instead of a phosphonium ion.
Uniqueness
(3-Oxo-3-phenylprop-1-en-1-yl)(triphenyl)phosphanium chloride is unique due to its specific combination of a phosphonium ion with a phenylprop-1-en-1-yl group. This unique structure imparts distinct chemical properties, making it valuable in various applications, particularly in catalysis and organic synthesis .
Properties
CAS No. |
40613-14-7 |
|---|---|
Molecular Formula |
C27H22ClOP |
Molecular Weight |
428.9 g/mol |
IUPAC Name |
(3-oxo-3-phenylprop-1-enyl)-triphenylphosphanium;chloride |
InChI |
InChI=1S/C27H22OP.ClH/c28-27(23-13-5-1-6-14-23)21-22-29(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26;/h1-22H;1H/q+1;/p-1 |
InChI Key |
JKXHXGULGSDFQJ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


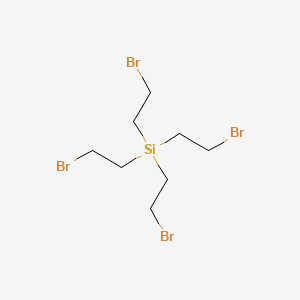
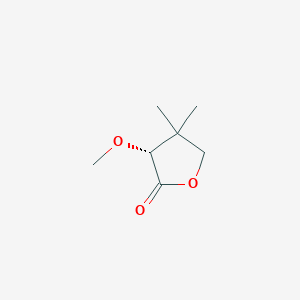
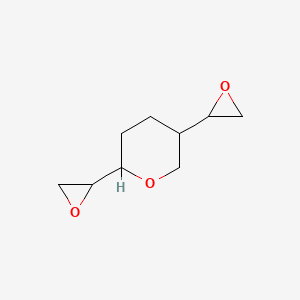
![5,8-Dibromonaphtho[2,3-c]furan-1,3-dione](/img/structure/B14657572.png)
![5'-O-{Bis[(tributylstannyl)oxy]phosphoryl}adenosine](/img/structure/B14657584.png)

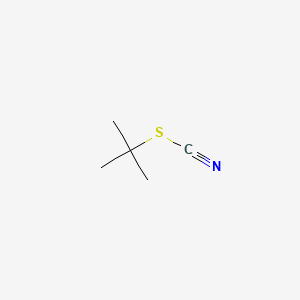
![2-[(E)-(2,4-dihydroxyphenyl)methylideneamino]guanidine](/img/structure/B14657615.png)
![2-[(But-2-enoyl)oxy]-N,N,N-trimethylethan-1-aminium](/img/structure/B14657638.png)
![4-chloro-N-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]aniline](/img/structure/B14657644.png)
![3-(5-Nitrofuran-2-yl)-N-[2-(piperidin-1-yl)ethyl]prop-2-enamide](/img/structure/B14657650.png)

